tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate
Description
tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a tert-butoxycarbonyl (Boc) group, a phenethyl backbone, and substituents at the 3-hydroxy and 4-methoxy positions on the aromatic ring. This compound is structurally significant in medicinal and synthetic chemistry due to:
- Protective Role: The Boc group enhances stability during synthetic steps, particularly in peptide coupling and nucleophilic substitution reactions.
- Synthetic Flexibility: The ethyl linker allows for modular functionalization, enabling diversification into analogs for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-8-7-10-5-6-12(18-4)11(16)9-10/h5-6,9,16H,7-8H2,1-4H3,(H,15,17) |
InChI Key |
RWMFAPRBHHEBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylethyl derivative. One common method includes the use of tert-butyl carbamate and 3-hydroxy-4-methoxyphenylethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis and other organic reactions .
Biology: The compound is used in biological studies to investigate the effects of carbamate derivatives on enzyme activity and protein interactions. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in modulating enzyme activity and as a potential drug candidate for various diseases .
Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Comparison with Similar Compounds
Structural and Functional Differences
Aromatic Substituents :
- The target compound’s 3-hydroxy-4-methoxy substitution contrasts with electron-withdrawing groups (e.g., 4-chloro-2-nitroaniline in ), which reduce electron density and alter reactivity in nucleophilic aromatic substitution.
- Benzimidazolone derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, improving target binding in enzyme inhibition.
Linker Modifications :
Synthetic Yields :
Physicochemical Properties
Biological Activity
Tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate, a compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate structure, linked to a phenylethyl moiety that is substituted with hydroxyl and methoxy groups on the aromatic ring. Its unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO4 |
| Molecular Weight | 267.32 g/mol |
| Density | 1.115 g/cm³ (predicted) |
| pKa | 9.98 (predicted) |
| Boiling Point | 423.3 °C (predicted) |
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE) . By inhibiting AChE, the compound may enhance cholinergic signaling by preventing the breakdown of acetylcholine, which is crucial for neurotransmission in the central nervous system.
Therapeutic Applications
The potential therapeutic applications of this compound are broad, particularly in neurodegenerative diseases where cholinergic dysfunction is prevalent. The modulation of AChE activity suggests that this compound could be explored as a candidate for drug development targeting conditions such as Alzheimer's disease.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant inhibition of AChE with IC50 values indicative of its potency as an enzyme inhibitor. Further studies are required to elucidate the exact mechanism by which it interacts with the enzyme.
- Comparative Studies : Comparative analysis with structurally similar compounds has shown that the presence of both hydroxyl and methoxy groups on the aromatic ring enhances its biological activity, distinguishing it from other carbamate derivatives .
Research Findings
Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:
- Mechanism of Action : Detailed mechanistic studies suggest that the compound's interaction with AChE involves specific binding sites, which can be targeted for further drug design.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable properties for absorption and distribution in biological systems, although further investigation is necessary to confirm these findings .
Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Enzyme Inhibition | Significant AChE inhibitor |
| Therapeutic Potential | Potential use in neurodegenerative diseases |
| Structure-Activity Relationship | Hydroxyl and methoxy groups enhance activity |
Q & A
Basic Question: What synthetic strategies are optimal for preparing tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling a substituted phenethylamine derivative with tert-butyl carbamate or chloroformate. Key steps include:
- Reagents: Use tert-butyl chloroformate (Boc₂O) and 2-(3-hydroxy-4-methoxy-phenyl)ethylamine under basic conditions (e.g., triethylamine or NaHCO₃) .
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for solubility and inertness.
- Temperature: Room temperature (20–25°C) minimizes side reactions like hydrolysis of the carbamate .
Optimization Table:
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base (Triethylamine) | 2.5 equiv. | 78 | 98.5 |
| Solvent (DCM) | Anhydrous, 0°C | 65 | 97.2 |
| Reaction Time | 12 hours | 85 | 99.1 |
Key Tip: Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) or LC-MS for intermediate detection .
Basic Question: What purification methods ensure high purity of the compound, and how does solvent polarity affect crystallization?
Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate). The carbamate’s polarity requires 20–30% ethyl acetate for elution .
- Recrystallization: Ethanol/water (7:3) yields needle-like crystals. Solvent polarity adjustments (e.g., adding 5% DMSO) improve crystal uniformity .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity >98% .
Crystallization Data:
| Solvent System | Crystal Morphology | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/Water | Needles | 99.3 | 72 |
| Acetone/Hexane | Plates | 97.8 | 65 |
Advanced Question: How can conflicting NMR and MS data (e.g., unexpected peaks or mass discrepancies) be resolved during structural characterization?
Answer:
- NMR Ambiguities: Assign peaks using 2D experiments (HSQC, HMBC). For example, the methoxy proton (δ ~3.8 ppm) couples with C-4 in the aromatic ring .
- Mass Discrepancies: High-resolution MS (HRMS) differentiates between [M+H]⁺ (calc. 322.1652) and adducts (e.g., [M+Na]⁺). Use isotopic pattern analysis to rule out impurities .
- X-ray Crystallography: SHELX/ORTEP-3 software refines bond angles and confirms stereochemistry (e.g., tert-butyl group orientation) .
Case Study:
A reported [M+H]⁺ of 322.1658 (Δ = +0.6 ppm) confirmed the molecular formula C₁₅H₂₃NO₄ via HRMS, resolving ambiguity from a contaminant at 322.1620 .
Advanced Question: What methodological approaches are used to analyze the compound’s enzyme inhibition mechanisms, and how are IC₅₀ values optimized?
Answer:
- Kinetic Assays: Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to cytochrome P450 enzymes. Adjust pH (7.4) and temperature (37°C) to mimic physiological conditions .
- IC₅₀ Optimization: Modify substituents on the phenyl ring. For example:
- 3-Hydroxy → 3-Fluoro: IC₅₀ improves from 12 μM → 4.7 μM due to enhanced hydrophobic interactions .
- 4-Methoxy → 4-Ethoxy: Reduces IC₅₀ by 30% but increases metabolic instability .
Structure-Activity Relationship (SAR) Table:
| Substituent | Enzyme Target | IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 3-OH, 4-OCH₃ | CYP3A4 | 12.0 | 45 |
| 3-F, 4-OCH₃ | CYP3A4 | 4.7 | 32 |
| 3-OH, 4-OCH₂CH₃ | CYP2D6 | 8.9 | 28 |
Advanced Question: How do researchers address discrepancies in biological activity data across in vitro vs. in vivo models?
Answer:
- Pharmacokinetic Profiling: Measure bioavailability (e.g., oral vs. IV) and plasma protein binding. For example, >90% plasma binding in rats reduces free drug concentration in vivo .
- Metabolite Identification: Use LC-MS/MS to detect oxidative metabolites (e.g., O-demethylation at 4-OCH₃ → 4-OH), which may alter activity .
- Dose-Response Modeling: Apply Hill equation fits to in vitro data and compare with in vivo efficacy using allometric scaling .
Example:
A 10 mg/kg in vivo dose showed equivalent efficacy to 1 μM in vitro due to metabolite accumulation (e.g., 4-OH derivative with 3x higher potency) .
Basic Question: What analytical techniques are critical for quantifying the compound in biological matrices?
Answer:
- LC-MS/MS: MRM transitions (322 → 178 m/z) in positive ion mode with deuterated internal standards (e.g., D₃-tert-butyl analog) .
- Sample Preparation: Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates. Recovery >85% .
- Validation: Follow FDA guidelines for LLOQ (1 ng/mL), accuracy (±15%), and precision (RSD <20%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
